N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide
Description
The compound N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzooxazepine core. The benzooxazepine moiety (a fused bicyclic structure combining benzene and oxazepine rings) is often associated with central nervous system (CNS) activity in pharmaceuticals, such as anxiolytics or antidepressants. The sulfonamide group (-SO₂NH₂) is a common pharmacophore in medicinal and agrochemical agents, contributing to hydrogen bonding and target binding. The ethoxy and methyl substituents on the benzene ring may enhance lipophilicity, influencing pharmacokinetic properties like absorption and metabolism.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-5-26-17-9-7-15(10-13(17)2)28(24,25)22-14-6-8-16-18(11-14)27-12-20(3,4)19(23)21-16/h6-11,22H,5,12H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWVORRIKYEFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the benzo[b][1,4]oxazepine core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazepine derivatives, while reduction can produce compounds with modified functional groups .
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound’s properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with pesticidal sulfonamides and benzamides listed in , focusing on structural motifs and functional differences.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Divergence: The target compound’s benzooxazepine core distinguishes it from pesticidal analogs, which typically employ chlorinated aromatics (e.g., dichlorophenyl in etobenzanid) or heterocycles (e.g., triazolone in sulfentrazone). This suggests divergent molecular targets.
Functional Implications :
- Pesticidal compounds (e.g., etobenzanid, sulfentrazone) leverage halogenation (Cl, F) and electron-withdrawing groups (e.g., trifluoromethyl) to enhance reactivity toward plant-specific enzymes .
- The target’s ethoxy and methyl groups may optimize blood-brain barrier penetration, aligning with CNS drug design principles.
Synthetic Considerations :
- The benzooxazepine ring’s synthesis likely requires multistep cyclization, contrasting with the straightforward aryl coupling seen in pesticidal sulfonamides .
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework characterized by:
- Core Structure : A tetrahydrobenzo[b][1,4]oxazepine ring.
- Substituents : A 3,3-dimethyl group and a 4-oxo group enhance its reactivity and biological interactions.
- Sulfonamide Group : This moiety is crucial for its pharmacological properties.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₃N₃O₅S |
| Molecular Weight | 373.54 g/mol |
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it targets farnesyl diphosphate synthase (FPPS) and squalene synthase, which are critical in cholesterol biosynthesis .
- Antiparasitic Activity : Studies have demonstrated that related compounds can inhibit the growth of parasitic organisms such as Trypanosoma cruzi, showcasing potential applications in treating diseases like Chagas disease .
- Antitumor Effects : Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction .
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Inhibition of Squalene Synthase
A study reported that derivatives of this compound inhibited squalene synthase with IC50 values ranging from 45 to 170 nM across different species including rats and monkeys. This inhibition leads to reduced cholesterol biosynthesis in vivo .
Antiparasitic Activity
Another investigation highlighted that a closely related compound demonstrated complete protection against T. cruzi at a dosage of 50 mg/kg over 30 days . The effectiveness was attributed to the depletion of endogenous sterols in the parasite.
Cytotoxicity Against Cancer Cells
In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. The mechanism involves the disruption of mitochondrial function and interference with ATP metabolism .
Summary of Biological Activities
| Activity Type | Target/Pathway | IC50/ED50 Values |
|---|---|---|
| Enzyme Inhibition | Squalene Synthase | 45 - 170 nM |
| Antiparasitic | Trypanosoma cruzi | ED50: 50 mg/kg |
| Cytotoxicity | Cancer Cells | Varies by cell line |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
